Superior CB2 Potency: BZO-CHMOXIZID vs. OXIZID Analogs in β-Arrestin-2 Recruitment Assays
BZO-CHMOXIZID exhibits the highest CB2 receptor potency among five tested OXIZID analogs, with an EC50 of 2.21 nM. This is 3.2-fold more potent than BZO-HEXOXIZID (7.01 nM) and 11.7-fold more potent than BZO-4en-POXIZID (25.9 nM) [1].
| Evidence Dimension | CB2 receptor activation potency (β-arrestin-2 recruitment) |
|---|---|
| Target Compound Data | EC50 = 2.21 nM |
| Comparator Or Baseline | BZO-HEXOXIZID EC50 = 7.01 nM; BZO-4en-POXIZID EC50 = 25.9 nM |
| Quantified Difference | 3.2× and 11.7× lower EC50 respectively |
| Conditions | Live cell-based β-arrestin2 recruitment assay; HEK 293T cells transiently transfected with CB2 receptor |
Why This Matters
Higher CB2 potency directly impacts assay sensitivity and detection windows in forensic toxicology screens, making BZO-CHMOXIZID the preferred positive control for CB2-mediated signaling studies.
- [1] Deventer, M. H., Van Uytfanghe, K., Vinckier, I. M. J., et al. Cannabinoid receptor activation potential of the next generation, generic ban evading OXIZID synthetic cannabinoid receptor agonists. Drug Test Anal. 2022, 14 (9), 1565–1575. View Source
